Home > Products > Screening Compounds P63624 > (S,R,S)-AHPC-PEG3-NH2 hydrochloride
(S,R,S)-AHPC-PEG3-NH2 hydrochloride -

(S,R,S)-AHPC-PEG3-NH2 hydrochloride

Catalog Number: EVT-15291299
CAS Number:
Molecular Formula: C30H46ClN5O7S
Molecular Weight: 656.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a specialized compound utilized primarily in the field of biochemistry and medicinal chemistry. It serves as a ligand for the recruitment of the von Hippel-Lindau (VHL) protein, which is instrumental in targeted protein degradation through proteolysis-targeting chimeras (PROTAC) technology. The compound is recognized for its role in enhancing the efficacy of therapeutic interventions by facilitating the selective degradation of specific proteins within cells.

Source

This compound is commercially available from various suppliers, including Sigma-Aldrich, where it is listed with a high purity level (≥95%). The compound's chemical structure includes several functional groups that contribute to its biological activity and specificity as a ligand .

Classification

(S,R,S)-AHPC-PEG3-NH2 hydrochloride is classified as a small molecule ligand, specifically designed for applications in drug development and research involving targeted protein degradation. Its classification within chemical databases typically includes categories related to pharmacology and medicinal chemistry due to its functional role in biological systems.

Synthesis Analysis

Methods

The synthesis of (S,R,S)-AHPC-PEG3-NH2 hydrochloride generally involves multi-step organic synthesis techniques. Key steps may include:

  1. Formation of the Core Structure: Starting from simple amino acids, the core pyrrolidine structure is constructed through standard peptide coupling methods.
  2. Modification with PEG Linker: Polyethylene glycol (PEG) moieties are introduced to enhance solubility and bioavailability, utilizing methods such as nucleophilic substitution or click chemistry.
  3. Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form to improve stability and solubility in aqueous solutions.

Technical Details

The detailed synthetic pathway may involve specific reagents and conditions, including temperature control, reaction time, and purification techniques such as chromatography to isolate the desired product from by-products.

Molecular Structure Analysis

Structure

The molecular formula for (S,R,S)-AHPC-PEG3-NH2 hydrochloride is C22H30N4O3S·xHCl. The structure features a complex arrangement with multiple chiral centers, contributing to its stereochemical properties.

Data

  • Molecular Weight: Approximately 430.56 g/mol (free base)
  • SMILES Notation: NC@HC(C)(C)C.Cl
  • Storage Conditions: Recommended storage at 2-8°C to maintain stability .
Chemical Reactions Analysis

Reactions

(S,R,S)-AHPC-PEG3-NH2 hydrochloride participates in various chemical reactions relevant to its function as a ligand. These include:

  • Binding Reactions: Interaction with VHL protein, leading to conformational changes that facilitate targeted degradation of specific substrates.
  • Conjugation Reactions: Potential for further modification through conjugation with other biomolecules or drugs to enhance therapeutic efficacy.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of competing ligands, which are critical for optimizing experimental conditions in research applications.

Mechanism of Action

Process

The mechanism of action for (S,R,S)-AHPC-PEG3-NH2 hydrochloride involves its binding to the VHL protein, which subsequently recruits E3 ligases to target specific proteins for ubiquitination and degradation via the proteasome pathway. This process allows for selective removal of unwanted or malfunctioning proteins within cells.

Data

Research indicates that this ligand effectively enhances the degradation rates of target proteins when used in conjunction with PROTAC technology, providing a powerful tool for manipulating cellular pathways in therapeutic contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents depending on the specific formulation.

Chemical Properties

Relevant analyses such as NMR spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized batches.

Applications

(S,R,S)-AHPC-PEG3-NH2 hydrochloride has significant applications in:

  • Drug Development: Utilized in research focused on targeted therapies for cancer and other diseases where protein degradation plays a critical role.
  • Biochemical Research: Serves as a tool for studying protein interactions and cellular mechanisms through PROTAC technology.
  • Therapeutic Interventions: Potential applications in developing treatments that require precise modulation of protein levels within cells.
Molecular Design and Rationale for PROTAC Applications

Structural Basis of VHL Ligand Integration in E3 Ubiquitin Ligase Recruitment

The core molecular scaffold of (S,R,S)-AHPC-PEG₃-NH₂ hydrochloride features the stereospecific (S,R,S)-configured VHL ligand derived from the hydroxyproline-based VH032 moiety. This ligand binds the von Hippel-Lindau (VHL) protein—a substrate recognition subunit of the Cullin RING E3 ubiquitin ligase complex—with high specificity. The ternary crystal structure of analogous PROTACs reveals that the (S,R,S) stereochemistry enables critical hydrogen bonds between the ligand’s hydroxy group and VHL residues (e.g., His115, Ser111), while the tert-butyl group engages in hydrophobic interactions with the VHL β-domain [1] [8]. This binding induces a conformational shift in VHL, priming it for ubiquitin transfer [6].

The hydrochloride salt form enhances solubility and crystallinity, facilitating synthetic handling. Crucially, the (S,R,S) epimer exhibits significantly higher binding affinity (Kd ~80–100 nM) compared to its inactive (S,S,S) counterpart, which lacks key polar contacts due to misaligned stereocenters [8]. This stereochemical precision underpins the compound’s utility as a PROTAC building block, where efficient E3 ligase recruitment is non-negotiable for catalytic ubiquitination.

Table 1: Structural Determinants of (S,R,S)-AHPC-VHL Binding

Structural FeatureRole in VHL RecruitmentImpact on PROTAC Function
Hydroxyproline (S,R,S) stereochemistryForms H-bonds with His115/Ser111 of VHLEnables nanomolar binding affinity (Kd ~80–100 nM)
tert-Butyl groupHydrophobic packing in VHL β-domainStabilizes complex; reduces dissociation kinetics
Benzyl-thiazole moietyπ-stacking with VHL surface residuesEnhances complex rigidity and specificity
Hydrochloride saltImproves aqueous solubility and crystallinityFacilitates synthetic conjugation to target warheads

Role of PEG₃ Linker in Ternary Complex Formation Kinetics and Spatial Flexibility

The triethylene glycol (PEG₃) linker in (S,R,S)-AHPC-PEG₃-NH₂ hydrochloride bridges the VHL ligand and the terminal amine group, which reacts with carboxylates on target ligands to form PROTACs. The PEG₃ spacer spans ~15 Å, providing optimal distance for simultaneous engagement of E3 ligase and target proteins [1] [5] [10]. NMR studies of analogous PROTACs reveal that the PEG₃ linker adopts dynamic, semi-extended conformations that balance rigidity and flexibility. This allows the PROTAC to "scan" spatial orientations, enhancing ternary complex formation without steric clashes [6]. The ether oxygens within PEG₃ may form weak intramolecular H-bonds with the VHL ligand’s amide group, stabilizing a collapsed conformation compatible with proteasome recruitment [6].

Degradation efficiency is exquisitely linker-length-dependent. In ERα-targeting PROTACs, PEG₃ linkers achieve >99% degradation (Dmax) and DC50 values of ~0.3 nM, outperforming shorter (PEG₁–PEG₂) or constrained linkers due to superior spatial sampling [6]. However, metabolic stability remains a challenge: PEG linkers undergo hepatic oxidation, generating inactive fragments that compete with full-length PROTACs [6]. This necessitates linker engineering (e.g., alkyl/piperazine replacements) for in vivo applications.

Table 2: Impact of Linker Design on PROTAC Performance

Linker PropertyKinetic ConsequenceDegradation Efficiency
PEG₃ length (~15 Å)Optimal distance for POI:E3 ligase proximityDC50 0.3 nM; Dmax >99% [6]
Ether oxygen flexibilityAdaptive conformational samplingEnhanced ternary complex lifetime
Terminal amine reactivityEnables amide coupling to carboxylated warheadsModular synthesis of PROTAC libraries
Metabolic susceptibilityHepatic cleavage to fragments (e.g., alcohols/acids)Reduced in vivo efficacy; requires optimization

Comparative Analysis of (S,R,S)-AHPC vs. Other VHL-Targeting Ligands in Degrader Efficiency

(S,R,S)-AHPC-PEG₃-NH₂ hydrochloride exemplifies the dominance of VHL ligands in PROTAC design due to favorable tissue distribution and catalytic degradation. When benchmarked against other E3 recruiters, VHL-based PROTACs exhibit superior degradation kinetics for nuclear targets (e.g., ERα, BRD4) compared to CRBN or IAP ligands [3] [6]. This stems from VHL’s high cellular abundance and its role in hypoxia response pathways, which are dysregulated in cancers [1].

Within the VHL ligand class, the (S,R,S)-AHPC scaffold outperforms peptidic alternatives (e.g., VH298 derivatives) in membrane permeability and synthetic tractability. Its chromLogD of 6.6—though higher than ideal for oral drugs—allows passive diffusion into cells, while constrained peptides often require active transport [6]. Crucially, the epimeric (S,S,S)-AHPC control shows <65% Dmax in ERα degradation assays despite similar target binding (IC50 ~1 nM), confirming that degradation requires productive E3 ligase engagement [6].

VHL ligands are utilized in >40% of published PROTACs, reflecting their versatility. However, CRBN ligands dominate hematological applications due to deeper tissue penetration. Hybrid approaches (e.g., VHL/CRBN-bispecific degraders) represent emerging alternatives [3].

Table 3: Comparison of Key E3 Ligase Ligands in PROTAC Design

E3 Ligand ClassAdvantagesLimitationsDegrader Efficiency
(S,R,S)-AHPC (VHL)High-affinity binding (nM); adaptable to diverse POIsSuboptimal metabolic stability of PEG linkersDmax 95–99%; DC50 0.1–1 nM
Peptidic VHL ligandsTunable binding kineticsPoor cellular permeability; proteolysisVariable in cellulo efficacy
CRBN (e.g., lenalidomide)Deep tissue penetration; oral bioavailabilityOff-target neo-substrate recruitmentPotent in hematological models
IAP ligands (SNIPERs)Caspase activation alongside degradationComplex pharmacologyModerate Dmax (~70–80%)

Comprehensive Compound Nomenclature

Properties

Product Name

(S,R,S)-AHPC-PEG3-NH2 hydrochloride

IUPAC Name

1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C30H46ClN5O7S

Molecular Weight

656.2 g/mol

InChI

InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H

InChI Key

ZOYHUTRHKHRRPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.